molecular formula C11H10BrNS B8373377 6-(Methylthiomethyl)-8-bromoquinoline

6-(Methylthiomethyl)-8-bromoquinoline

Cat. No.: B8373377
M. Wt: 268.17 g/mol
InChI Key: RSZOAZBFEIYMHY-UHFFFAOYSA-N
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Description

6-(Methylthiomethyl)-8-bromoquinoline is a brominated quinoline derivative featuring a methylthiomethyl (-CH₂-S-CH₃) substituent at position 6 and a bromine atom at position 6. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing bromine group and the sulfur-containing substituent, which may enhance reactivity or biological activity.

Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

8-bromo-6-(methylsulfanylmethyl)quinoline

InChI

InChI=1S/C11H10BrNS/c1-14-7-8-5-9-3-2-4-13-11(9)10(12)6-8/h2-6H,7H2,1H3

InChI Key

RSZOAZBFEIYMHY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=C2C(=C1)C=CC=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Quinoline Derivatives

8-Bromoquinoline (CAS 16567-18-3) serves as the parent compound for many derivatives. Key properties include:

  • Molecular Formula : C₉H₆BrN
  • Molecular Weight : 208.06 g/mol
  • Applications : Widely used in Suzuki-Miyaura cross-coupling reactions to synthesize ligands and pharmaceuticals .

Comparison :

  • Reactivity: The bromine atom at position 8 in 6-(Methylthiomethyl)-8-bromoquinoline likely retains utility in cross-coupling reactions, similar to 8-bromoquinoline.

Positional Isomers and Functional Group Variants

6-Bromo-8-ethyl-5-nitroquinoline (CAS 91062-74-7):
  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Key Features : Bromine at position 6, nitro group at position 5, ethyl group at position 7.
  • Applications : Nitro and bromo groups enhance electrophilicity, making it suitable for nucleophilic substitution or reduction reactions .

Comparison :

  • Electronic Effects: The methylthiomethyl group in this compound is less electron-withdrawing than the nitro group in this analog, which may reduce electrophilicity but improve solubility due to sulfur's polarizability.
8-(Bromomethyl)-6-fluoroquinoline (CAS 926262-79-5):
  • Molecular Formula : C₁₀H₇BrFN
  • Molecular Weight : 240.07 g/mol
  • Applications : Bromomethyl groups enable further alkylation or conjugation in drug development .

Comparison :

  • Functional Group Mobility : The methylthiomethyl group is less reactive than bromomethyl, reducing unintended side reactions but limiting its utility in certain synthetic pathways.

Sulfur-Containing Analogs

2,6-Bis(methylthiomethyl) Pyridine (from Ophiocordyceps sinensis OS8 polysaccharide):

  • Key Feature : Contains two methylthiomethyl groups on a pyridine ring.
  • Bioactivity : Demonstrated antiproliferative effects against colon cancer cells (IC₅₀ = 202.98 µg/ml) .

Comparison :

Comparison :

  • Synthetic Feasibility : The methylthiomethyl group may require protective strategies during coupling reactions to avoid sulfur oxidation or undesired side reactions.

Physical Properties

Property This compound 8-Bromoquinoline 6-Bromo-8-ethyl-5-nitroquinoline
Molecular Weight (g/mol) ~254.1 (estimated) 208.06 281.11
Solubility Likely low in water, moderate in DMSO Low in water Low in water
Stability Sensitive to light/heat (S-containing) Stable Nitro group may decompose under heat

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